molecular formula C9H10BrClFN B13428908 1-(2-Bromo-5-fluorophenyl)cyclopropanamine hydrochloride

1-(2-Bromo-5-fluorophenyl)cyclopropanamine hydrochloride

Cat. No.: B13428908
M. Wt: 266.54 g/mol
InChI Key: MEAAJZKIVRRRDM-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-fluorophenyl)cyclopropan-1-amine hydrochloride is a versatile chemical compound with a unique structure that allows for diverse applications. This compound is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with bromine and fluorine atoms. The hydrochloride salt form enhances its stability and solubility, making it suitable for various scientific research and industrial applications .

Preparation Methods

The synthesis of 1-(2-bromo-5-fluorophenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2-Bromo-5-fluorophenyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromo-5-fluorophenyl)cyclopropan-1-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-bromo-5-fluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(2-Bromo-5-fluorophenyl)cyclopropan-1-amine hydrochloride can be compared with similar compounds such as:

  • 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-amine hydrochloride
  • 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine hydrochloride
  • 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride

These compounds share structural similarities but differ in the position of halogen substituents, which can influence their reactivity and applications. The unique combination of bromine and fluorine at specific positions in 1-(2-bromo-5-fluorophenyl)cyclopropan-1-amine hydrochloride imparts distinct chemical and biological properties .

Properties

Molecular Formula

C9H10BrClFN

Molecular Weight

266.54 g/mol

IUPAC Name

1-(2-bromo-5-fluorophenyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C9H9BrFN.ClH/c10-8-2-1-6(11)5-7(8)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H

InChI Key

MEAAJZKIVRRRDM-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=CC(=C2)F)Br)N.Cl

Origin of Product

United States

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